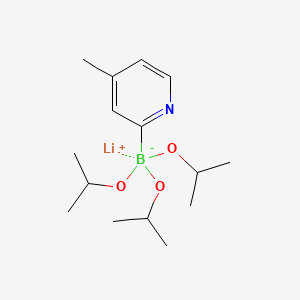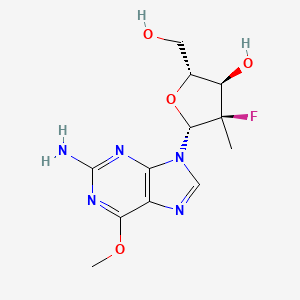
Lithium triisopropyl 2-(4-methylpyridyl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium triisopropyl 2-(4-methylpyridyl)borate: is a chemical compound with the molecular formula C15H27BLiNO3. It is known for its unique structure, which includes a lithium ion coordinated to a borate group substituted with triisopropyl and 4-methylpyridyl groups. This compound is used in various chemical reactions and has applications in scientific research.
科学的研究の応用
Lithium triisopropyl 2-(4-methylpyridyl)borate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium triisopropyl 2-(4-methylpyridyl)borate typically involves the reaction of triisopropyl borate with 2-(4-methylpyridyl)lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually cooled to low temperatures to control the reaction rate and improve yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors, precise temperature control, and continuous monitoring to ensure high purity and yield. The compound is then purified through crystallization or distillation.
化学反応の分析
Types of Reactions: Lithium triisopropyl 2-(4-methylpyridyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are commonly used.
Major Products Formed:
Oxidation: Borate esters.
Reduction: Borohydrides.
Substitution: Various substituted borate compounds.
作用機序
The mechanism of action of lithium triisopropyl 2-(4-methylpyridyl)borate involves the coordination of the lithium ion to the borate group. This coordination enhances the reactivity of the borate group, allowing it to participate in various chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
- Lithium triisopropyl borate
- Lithium 2-(4-methylpyridyl)borate
- Lithium triisopropyl 2-pyridylborate
Comparison: Lithium triisopropyl 2-(4-methylpyridyl)borate is unique due to the presence of both triisopropyl and 4-methylpyridyl groups This combination provides distinct chemical properties, such as increased stability and reactivity, compared to similar compounds
特性
IUPAC Name |
lithium;(4-methylpyridin-2-yl)-tri(propan-2-yloxy)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BNO3.Li/c1-11(2)18-16(19-12(3)4,20-13(5)6)15-10-14(7)8-9-17-15;/h8-13H,1-7H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBIRTZNYQQNOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=CC(=C1)C)(OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BLiNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682082 |
Source


|
| Record name | Lithium (4-methylpyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202220-93-6 |
Source


|
| Record name | Lithium (4-methylpyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate](/img/structure/B598404.png)

![2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B598407.png)



![9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene](/img/structure/B598413.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B598416.png)
![1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B598418.png)


![methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598421.png)


